molecular formula C14H15N3O2 B2854463 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde CAS No. 1022130-34-2

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde

Cat. No. B2854463
CAS RN: 1022130-34-2
M. Wt: 257.293
InChI Key: RXCGZLXAUNHSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde” is a compound that contains an indole ring, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of “4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde” involves the condensation of iminodiacetic acid with various amines under microwave irradiation, which gives the corresponding piperazine-2,6-dione derivatives . These derivatives, on further condensation with 1H-indole-2-carboxylic acid under microwave irradiation, give the corresponding “4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde” derivatives .


Molecular Structure Analysis

The molecular structure of “4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde” is characterized by spectroscopic means . The compound has a molecular weight of 257.29 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde” are primarily condensation reactions . These reactions are facilitated by the use of microwave irradiation, which can enhance the reaction efficiency .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde” include a melting point of 128 °C . The compound also exhibits certain spectroscopic characteristics, such as an IR (KBr) v max of 3,500 (NH), 1,682 (>C=O), 1,474 (Ar) cm −1 .

Scientific Research Applications

Anticancer Research

The indole and piperazine moieties of 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde are significant in medicinal chemistry, particularly in the development of anticancer agents . Studies have shown that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, and colorectal cancers . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a valuable candidate for further anticancer studies.

Antimicrobial and Antifungal Applications

Piperazine derivatives are known to possess antimicrobial and antifungal properties . The incorporation of the indole-2-carbonyl group could potentially enhance these activities, making 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde a promising scaffold for developing new antimicrobial and antifungal agents.

Anti-inflammatory and Analgesic Effects

Indole derivatives have been reported to show anti-inflammatory and analgesic activities . The structural features of 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde suggest that it may also possess these pharmacological properties, which could be explored for the treatment of inflammatory diseases and pain management.

Antiviral Potential

Research indicates that indole derivatives can exhibit antiviral activities, including against influenza A and Coxsackie B4 virus . The unique structure of 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde may offer a new avenue for the development of antiviral drugs, especially in the context of emerging viral diseases.

Enzyme Inhibition

Compounds with indole moieties have been evaluated as enzyme inhibitors, which are crucial in drug development for various diseases . The specific structure of 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde might interact with certain enzymes, offering therapeutic potential for conditions like diabetes or cancer.

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties, which play a role in combating oxidative stress-related diseases . The antioxidant capacity of 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde could be explored to develop protective agents against oxidative damage.

Therapeutic Applications in Breast Cancer

Recent studies have focused on the therapeutic potential of indole scaffolds in designing anti-breast cancer agents . Given the biological significance of both indole and piperazine structures, 4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde could be a valuable compound for creating novel treatments for drug-resistant breast cancer.

Future Directions

Given the biological significance of indole derivatives and the potential anticancer activity of “4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde” derivatives , future research could focus on further exploring the biological activities of this compound. This could include in-depth studies on its mechanism of action, as well as the development of novel methods of synthesis.

properties

IUPAC Name

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-10-16-5-7-17(8-6-16)14(19)13-9-11-3-1-2-4-12(11)15-13/h1-4,9-10,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCGZLXAUNHSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-indole-2-carbonyl)piperazine-1-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.